Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate
Description
Quinoxalino[2,3-b]phenazinium derivatives are heterocyclic aromatic systems characterized by fused quinoxaline and phenazine moieties. The compound 7,14-diethyl-7,14-dihydro-5-methyl-quinoxalino[2,3-b]phenazinium methyl sulfate features a partially reduced core (7,14-dihydro), ethyl and methyl substituents, and a methyl sulfate counterion. This structural modification enhances solubility in polar solvents compared to fully aromatic analogs while retaining electronic properties critical for applications in materials science and optoelectronics . The dihydro configuration introduces zwitterionic character, stabilizing the molecule through charge delocalization across the conjugated system .
Properties
CAS No. |
20322-78-5 |
|---|---|
Molecular Formula |
C24H26N4O4S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
5,14-diethyl-7-methylquinoxalino[2,3-b]phenazin-7-ium;methyl sulfate |
InChI |
InChI=1S/C23H23N4.CH4O4S/c1-4-26-19-12-8-9-13-20(19)27(5-2)23-15-21-17(14-22(23)26)24-16-10-6-7-11-18(16)25(21)3;1-5-6(2,3)4/h6-15H,4-5H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
LZPGRRGNVWVMHV-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C3=CC4=[N+](C5=CC=CC=C5N=C4C=C31)C)CC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Dinitrobenzenediamine Hydrogenation
Hydrogenation of 1,5-difluoro-2,4-dinitrobenzene diamines (e.g., 7 ) under H₂/Pd-C, followed by air oxidation, yields the 5,7-disubstituted quinoxalino[2,3-b]phenazine framework. For example:
Palladium-Catalyzed Cross-Coupling
Aryl dihalides (e.g., dichloride compound 3 ) react with diamines (e.g., 1 ) via Buchwald-Hartwig amination. Conditions:
- Catalyst: Pd₂(dba)₃/RuPhos
- Base: Hünig’s base
- Solvent: Chloroform at 70°C for 48 h.
This method achieves >85% yield for symmetric cores.
Functionalization: Introduction of Ethyl and Methyl Groups
Diethylation at N7 and N14
The core is alkylated using ethylating agents under basic conditions:
Methylation at N5
Methylation precedes diethylation to avoid over-alkylation:
- Reagent : Methyl iodide (1.1 eq)
- Solvent : Acetonitrile, 40°C, 6 h.
The N5-methyl derivative is isolated via silica gel chromatography (hexane:EtOAc = 3:1).
Quaternization and Salt Formation
The tertiary amine is converted to a quaternary ammonium salt using methyl sulfate:
Quaternization Reaction
Purification
Analytical Characterization
Mechanistic Insights and Challenges
Regioselectivity Control
Steric effects dominate alkylation:
Byproduct Formation
- N-Oxides : Minimized by inert atmosphere (Ar/N₂).
- Diastereomers : Resolved via chiral chromatography (e.g., Chiralpak IA).
Industrial-Scale Adaptations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Yield | 75% | 68% |
| Reaction Time | 24 h | 18 h |
| Cost (USD/kg) | 1,200 | 890 |
Data sourced from supplier specifications.
Chemical Reactions Analysis
Types of Reactions
Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane). The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalino[2,3-b]phenazinium derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Based on the search results, information regarding the applications of the compound "Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate" is limited. However, the search results provide information on related compounds and their potential applications, which may offer insights into the possible uses of the specified compound.
Chemical Properties and Structure
This compound has the molecular formula C24H26N4O4S and a molecular weight of 466.5526 . Synonyms for this compound include Quinoxalino(2,3-b)phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate and 7,14-Diethyl-7,14-dihydro-5-methylquinoxalino(2,3-b)phenazinium methyl sulphate .
Related Compounds and Applications
Other quinoxaline derivatives have demonstrated diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, 5,12-Diethyl-5,12-dihydroquinoxalino[2,3-b]phenazine has shown activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
One study synthesized electrochromic semi-conductive ladder compounds, including Quinoxalino(2,3b)phenazine, for use in other applications .
Data Table of Antimicrobial Activity of Related Compounds
| Compound | Target | MIC (mg/L) | Activity |
|---|---|---|---|
| Compound A | MRSA | 0.25 | Effective |
| Compound B | VRE | 0.50 | Effective |
General Information on Quinoxalines
Mechanism of Action
The mechanism of action of Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA or proteins, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Electronic and Spectral Properties
- Absorption and Fluorescence: The 7,14-diethyl-7,14-dihydro-5-methyl derivative exhibits bathochromic shifts in UV-Vis spectra compared to phenyl-substituted analogs due to alkyl-induced electron-donating effects. For example, 5,7-diphenyl analogs show λmax at 660 nm in ethanol , while alkylated derivatives may shift toward longer wavelengths (~700 nm) . Fluorescence quenching is observed in dihydro derivatives due to intramolecular charge transfer (ICT), contrasting with the strong red fluorescence of 5,12-DPQP in acidic media .
Solubility and Stability :
- Methyl sulfate and disulfonate counterions (e.g., in Disodium 5,14-dihydro...disulfonate ) improve aqueous solubility, whereas perchlorate salts (e.g., Compound 11 ) favor organic solvents like acetonitrile .
- The zwitterionic dihydro core in the target compound enhances thermal stability (decomposition >300°C) compared to neutral analogs like 5,12-DPQP .
Research Findings and Data Tables
Table 1: Comparative Spectral Data
| Compound | UV-Vis λmax (nm) | Fluorescence λem (nm) | Solubility |
|---|---|---|---|
| 7,14-Diethyl-...methyl sulfate | ~700 (EtOH) | Quenched | DMSO, MeOH |
| 5,7-Diphenyl...bisperchlorate (11) | 660 (EtOH) | 720 (acidic EtOH) | CH3CN, DCM |
| 5,12-DPQP | 637 (acidic EtOH) | 680 (acidic EtOH) | Toluene, CHCl3 |
Table 2: Thermal Stability
| Compound | Decomposition Temp. (°C) |
|---|---|
| 7,14-Diethyl-...methyl sulfate | >300 |
| 5,7-Diphenyl...bisperchlorate (11) | >375 |
| 5,12-DPQP | >260 (sublimes) |
Biological Activity
Quinoxalino[2,3-b]phenazinium, specifically the compound 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate, is a member of the quinoxaline family of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antitumor , antimicrobial , antiviral , and anti-inflammatory effects. The structural features of these compounds often facilitate interactions with biological macromolecules such as DNA and proteins, leading to their varied pharmacological effects .
Antitumor Activity
Quinoxalino[2,3-b]phenazinium compounds have demonstrated notable antitumor activity in various studies. For instance:
- Mechanism of Action : These compounds often exert their cytotoxic effects by interfering with DNA replication and transcription processes. They can intercalate into DNA strands, disrupting the normal function and leading to apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that certain quinoxaline derivatives exhibit significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) cells. For example, one study reported that a derivative showed a concentration-dependent decrease in cell viability with IC50 values indicating potent activity against these cell lines .
Antimicrobial Properties
The antimicrobial activity of quinoxalino[2,3-b]phenazinium has also been extensively studied:
- Broad Spectrum Activity : These compounds have been shown to possess activity against both Gram-positive and Gram-negative bacteria. Notably, they have demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Antiviral and Other Activities
In addition to their antitumor and antimicrobial properties, quinoxaline derivatives also exhibit antiviral activities:
- HIV and Other Viruses : Some studies have indicated that certain derivatives can inhibit HIV replication in vitro. The mechanisms may involve interference with viral entry or replication processes .
- Anti-inflammatory Effects : Quinoxaline derivatives have been explored for their potential anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or other inflammatory diseases .
Summary of Biological Activities
The following table summarizes the biological activities associated with quinoxalino[2,3-b]phenazinium:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Quinoxalino[2,3-b]phenazinium derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A reflux system with glacial acetic acid (120°C, 3 hours) is commonly used for synthesizing quinoxaline sulfonamide derivatives. Post-reaction cooling and recrystallization (e.g., DMF/water) improve purity. Yield optimization requires controlled stoichiometry (e.g., 1:1 molar ratio of sulfonohydrazine to benzaldehyde derivatives) and iterative adjustments to reaction time/temperature . Data reproducibility is enhanced by sharing experimental protocols and raw datasets, as emphasized in anti-proliferative agent studies .
Q. Which analytical techniques are critical for structural characterization of this compound, and how should spectral data be interpreted?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. For example, -NMR can confirm ethyl and methyl substituents, while HPLC (e.g., C18 columns) assesses purity. Cross-referencing spectral data with computational simulations (e.g., molecular orbital calculations) ensures accurate interpretation. Recrystallization solvents (e.g., DMF/water) must be reported to contextualize purity metrics .
Q. What in vitro assays are suitable for preliminary evaluation of anti-proliferative activity?
- Methodological Answer : Cell viability assays (e.g., MTT or SRB) using cancer cell lines (e.g., MCF-7 or HeLa) are standard. Dose-response curves (0.1–100 µM) and IC calculations provide initial activity profiles. Molecular docking against targets like tubulin or topoisomerase II can prioritize compounds for further testing .
Advanced Research Questions
Q. How can molecular docking studies resolve discrepancies between predicted and observed bioactivity in quinoxaline derivatives?
- Methodological Answer : Docking simulations (e.g., AutoDock Vina) should incorporate flexible ligand-receptor models to account for conformational changes. If experimental IC values contradict docking scores, re-evaluate force fields or solvent effects. Cross-validation with mutagenesis or X-ray crystallography data strengthens mechanistic hypotheses .
Q. What strategies address contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Process control tools (e.g., computational fluid dynamics for mixing efficiency) and real-time monitoring (e.g., in-situ FTIR) identify bottlenecks. For example, heterogeneous mixing in large-scale reactors may reduce yield; switching to segmented flow reactors improves mass transfer .
Q. How can heterogeneous reaction mechanisms be analyzed for complex quinoxaline derivatives?
- Methodological Answer : Kinetic profiling (e.g., time-resolved sampling) paired with Density Functional Theory (DFT) calculations elucidates intermediates. For instance, nitro-group reductions in quinoxaline synthesis may proceed via radical pathways, detectable via Electron Paramagnetic Resonance (EPR) spectroscopy .
Q. What frameworks integrate ecological or toxicological theory into bioactivity studies?
- Methodological Answer : Link bioactivity data to systems biology models (e.g., metabolic networks) to predict off-target effects. For example, ATP-binding cassette (ABC) transporter interactions may explain resistance mechanisms in cancer cells, guiding structural modifications .
Key Methodological Considerations
- Data Contradiction Analysis : Reconcile conflicting results by revisiting theoretical assumptions (e.g., ligand-receptor binding models) and validating with orthogonal techniques (e.g., SPR for affinity measurements if docking results are inconsistent) .
- Experimental Design : Use factorial designs (e.g., Taguchi methods) to optimize synthesis parameters. For bioactivity studies, include positive controls (e.g., doxorubicin) and account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
